

# Comprehensive Structural Elucidation of N-methyl-N-phenyl-3-phenylpropanamide

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## Compound of Interest

Compound Name:	<i>n</i> -Methyl- <i>n</i> ,3-diphenylpropanamide
CAS No.:	18859-20-6
Cat. No.:	B181119

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Technical Guide for Chemical Analysis & Characterization

## Executive Summary

N-methyl-N-phenyl-3-phenylpropanamide (CAS: 18859-20-6) is a tertiary amide synthesized from N-methylaniline and hydrocinnamic acid (3-phenylpropanoic acid).[1][2] In pharmaceutical chemistry, it serves as a critical model compound for studying amide bond rotamerism and as a structural intermediate for various bioactive scaffolds, including fentanyl analogs and calcium channel blockers.

This guide provides a rigorous analysis of its chemical structure, focusing on the restricted rotation around the amide bond—a phenomenon that complicates NMR interpretation and influences pharmacological docking.

## Core Chemical Identity

Property	Specification
IUPAC Name	N-methyl-N,3-diphenylpropanamide
CAS Registry Number	18859-20-6
Molecular Formula	C <sub>16</sub> H <sub>17</sub> NO
Molecular Weight	239.31 g/mol
SMILES	CN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2
Key Structural Motif	Tertiary Amide (N-methyl-N-phenyl)

## Structural Architecture & Rotamerism

The defining feature of this molecule is the steric clash between the N-methyl group and the N-phenyl ring against the carbonyl oxygen. This forces the amide bond into two distinct conformational states (rotamers) which interconvert slowly on the NMR timescale at room temperature.

### The Rotameric Equilibrium

Unlike secondary amides which prefer the trans (Z) conformation, tertiary N-methyl-N-phenyl amides often exist as a mixture of cis (E) and trans (Z) isomers.

- E-Isomer (Cis): The N-Methyl group is cis to the Carbonyl oxygen.
- Z-Isomer (Trans): The N-Phenyl group is cis to the Carbonyl oxygen (N-Methyl is trans).

The equilibrium ratio is typically governed by the steric bulk of the hydrocinnamoyl chain versus the electronic conjugation of the N-phenyl ring.

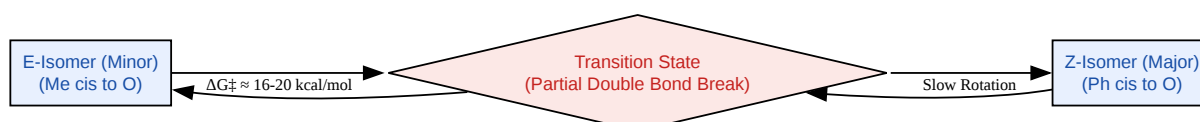


Figure 1: Amide Bond Rotamerism Equilibrium

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## Synthetic Protocol (Schotten-Baumann)

The most robust synthesis involves the acylation of N-methylaniline with hydrocinnamoyl chloride. This method avoids racemization (if chiral centers were present) and ensures high yield.

### Reaction Workflow

Reagents:

- Substrate: N-methylaniline (1.0 eq)
- Acylating Agent: 3-Phenylpropionyl chloride (1.1 eq)
- Base: Triethylamine ( $\text{Et}_3\text{N}$ ) or Pyridine (1.5 eq) to scavenge HCl.
- Solvent: Dichloromethane (DCM) or THF (Anhydrous).

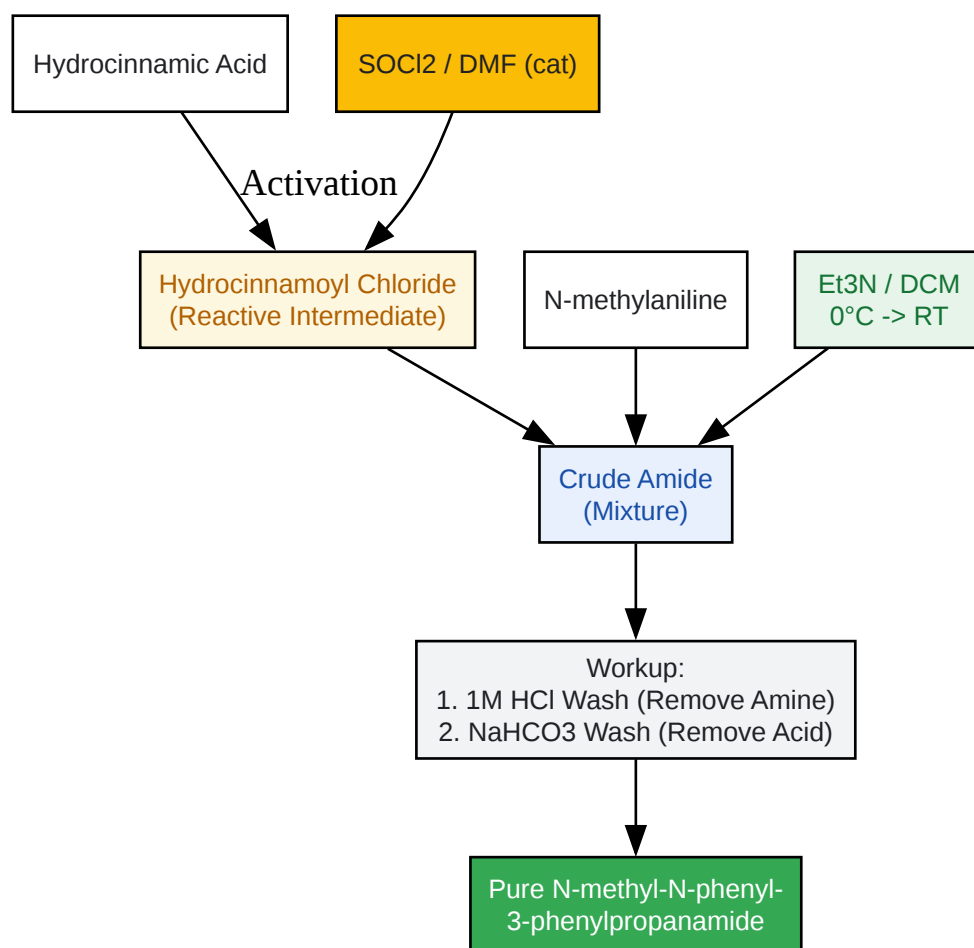


Figure 2: Acylation Synthesis Pathway

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## Protocol Steps

- Activation: Dissolve hydrocinnamic acid in DCM. Add thionyl chloride ( ) dropwise with a catalytic amount of DMF. Reflux for 2 hours to generate the acid chloride. Evaporate excess .
- Coupling: Dissolve N-methylaniline and in dry DCM. Cool to 0°C.

- Addition: Add the hydrocinnamoyl chloride (dissolved in DCM) dropwise to the amine solution.
- Reaction: Allow to warm to room temperature and stir for 4–12 hours.
- Workup: Wash organic layer with 1M HCl (to remove unreacted N-methylaniline) followed by sat.

(to remove unreacted acid). Dry over

and concentrate.

## Spectroscopic Characterization

Due to the rotamers, the NMR spectrum will likely show signal doubling for the N-methyl and potentially the hydrocinnamoyl methylene protons.

## Nuclear Magnetic Resonance (NMR)

Predicted  $^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ ): Note: Chemical shifts (

) are approximate and may vary based on concentration and rotamer ratio (typically ~2:1).

Proton Environment	Multiplicity	Shift (ppm)	Diagnostic Note
N-CH <sub>3</sub>	Singlet (Split)	3.20 & 3.25	Key Indicator: Appears as two unequal singlets due to rotamers.
-CH <sub>2</sub> - ( $\alpha$ to C=O)	Triplet/Multiplet	2.35 – 2.50	May broaden or split.
-CH <sub>2</sub> - ( $\beta$ to C=O)	Triplet/Multiplet	2.90 – 3.05	Benzylic protons.
Aromatic (N-Ph)	Multiplet	7.10 – 7.45	Overlaps with C-Ph ring.
Aromatic (C-Ph)	Multiplet	7.10 – 7.30	Typical monosubstituted benzene pattern.

Interpretation: If the spectrum appears "messy" or contains "impurity" peaks near the main signals, perform a Variable Temperature (VT) NMR. Heating the sample to ~60-80°C should cause the rotamer peaks to coalesce into single, sharp averages, confirming the purity.

## Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV). Molecular Ion:  $[M+H]^+ = 240.15$  (ESI);  $M^+ = 239$  (EI).

Fragmentation Logic (EI): The molecule cleaves primarily at the benzylic positions and the amide bond.

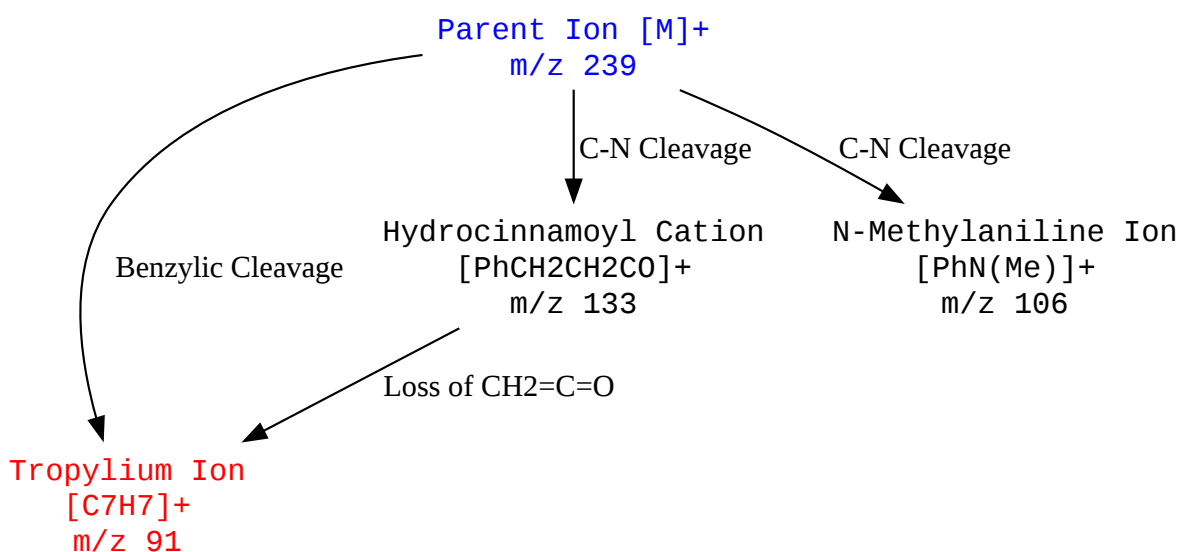


Figure 3: Mass Spectrometry Fragmentation Tree

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- $m/z$  91 (Base Peak): Tropylium ion ( ), characteristic of the benzyl group in the hydrocinnamoyl chain.
- $m/z$  105: Phenethyl cation ( ) is also common.

- m/z 133: Acylium ion ( ).

## Physicochemical Profile

For drug development contexts, the lipophilicity of this compound is significant.

- LogP (Predicted): ~3.6 – 3.9. (Highly lipophilic due to two phenyl rings).
- Solubility: Insoluble in water; soluble in DMSO, Methanol, DCM, Ethyl Acetate.
- Melting Point: Low melting solid or oil (due to rotameric disorder preventing efficient crystal packing). Literature suggests melting points for similar analogs are often < 60°C.

## References

- ChemScene. (2024). Product Data: **N-methyl-N,3-diphenylpropanamide** (CAS 18859-20-6).[1][2][3] Retrieved from
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- 1. [chemscene.com](https://chemscene.com) [[chemscene.com](https://chemscene.com)]

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